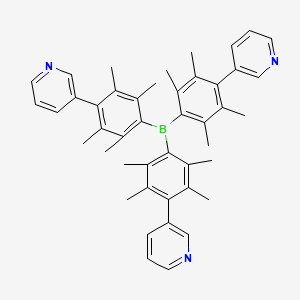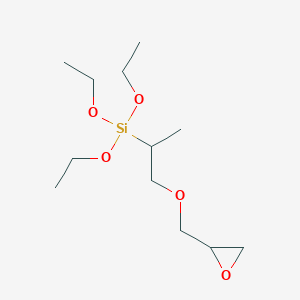
Triethoxy(2-glycidoxy-1-methylethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxy(2-glycidoxy-1-methylethyl)silane is an organosilicon compound that features both epoxy and alkoxysilane functional groups. This compound is widely used in various industrial applications due to its ability to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethoxy(2-glycidoxy-1-methylethyl)silane is typically synthesized through the hydrosilylation of allyl glycidyl ether with triethoxysilane in the presence of a catalyst such as Speier’s catalyst (H2PtCl6). The reaction involves the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl glycidyl ether, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is typically subjected to vacuum distillation to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Triethoxy(2-glycidoxy-1-methylethyl)silane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Epoxide Ring Opening: The reaction of the epoxy group with nucleophiles, leading to the formation of different products
Common Reagents and Conditions
Hydrosilylation: Typically carried out in the presence of catalysts such as Speier’s catalyst (H2PtCl6) at elevated temperatures.
Epoxide Ring Opening: Can be induced by acids, bases, or other nucleophiles under mild conditions
Major Products Formed
Hydrosilylation: Produces this compound and other isomeric products.
Epoxide Ring Opening: Leads to various alcohols and ethers depending on the nucleophile used
Aplicaciones Científicas De Investigación
Triethoxy(2-glycidoxy-1-methylethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance
Mecanismo De Acción
The mechanism of action of triethoxy(2-glycidoxy-1-methylethyl)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The epoxy group can react with nucleophiles, while the alkoxysilane group can hydrolyze and condense to form siloxane bonds. This dual reactivity allows the compound to act as an effective coupling agent, improving the mechanical properties and durability of composite materials .
Comparación Con Compuestos Similares
Similar Compounds
- Triethoxy(3-glycidoxypropyl)silane
- Trimethoxy(2-glycidoxy-1-methylethyl)silane
- Triethoxy(3-methacryloxypropyl)silane
Uniqueness
Triethoxy(2-glycidoxy-1-methylethyl)silane is unique due to its specific structure, which provides a balance between reactivity and stability. The presence of both epoxy and alkoxysilane groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C12H26O5Si |
|---|---|
Peso molecular |
278.42 g/mol |
Nombre IUPAC |
triethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane |
InChI |
InChI=1S/C12H26O5Si/c1-5-15-18(16-6-2,17-7-3)11(4)8-13-9-12-10-14-12/h11-12H,5-10H2,1-4H3 |
Clave InChI |
ZYJGMQVARFHFIB-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C(C)COCC1CO1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


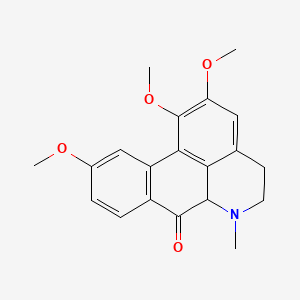

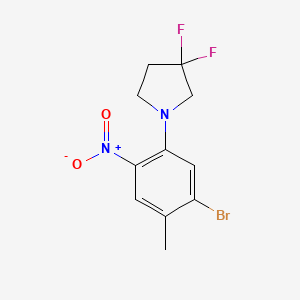
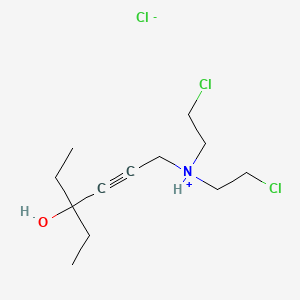
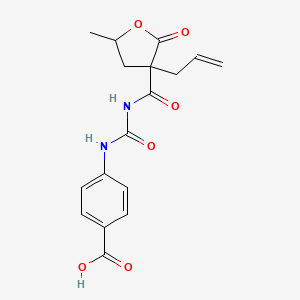
![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)


![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731045.png)
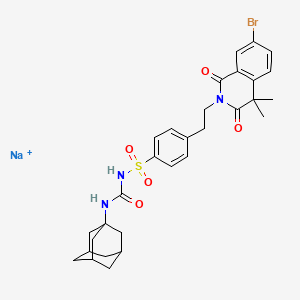
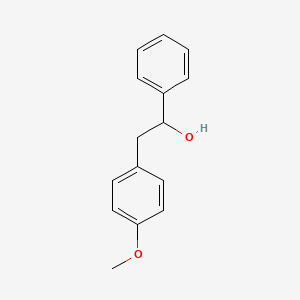

![erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B13731050.png)
